molecular formula C16H26N4O3 B14279229 N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide CAS No. 141018-15-7

N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide

Cat. No.: B14279229
CAS No.: 141018-15-7
M. Wt: 322.40 g/mol
InChI Key: IPVPXLSBZNYHEM-DZGCQCFKSA-N
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Description

N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide is a complex organic compound with a unique structure that includes a pyrimidine ring and a tetrahydrofuran ring

Preparation Methods

The synthesis of N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide involves several steps. The key synthetic route includes the formation of the oxolan ring followed by the introduction of the pyrimidine ring. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with various functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide can be compared with other similar compounds, such as:

  • N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dimethylmethanimidamide
  • N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-diethylmethanimidamide

These compounds share similar structural features but differ in the alkyl groups attached to the methanimidamide moiety. The uniqueness of N’-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide lies in its specific alkyl group configuration, which may influence its chemical reactivity and biological activity.

Properties

CAS No.

141018-15-7

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

N'-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-dipropylmethanimidamide

InChI

InChI=1S/C16H26N4O3/c1-3-8-19(9-4-2)12-17-14-7-10-20(16(22)18-14)15-6-5-13(11-21)23-15/h7,10,12-13,15,21H,3-6,8-9,11H2,1-2H3/t13-,15+/m0/s1

InChI Key

IPVPXLSBZNYHEM-DZGCQCFKSA-N

Isomeric SMILES

CCCN(CCC)C=NC1=NC(=O)N(C=C1)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCCN(CCC)C=NC1=NC(=O)N(C=C1)C2CCC(O2)CO

Origin of Product

United States

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